2-(5-Bromo-2,3-dioxoindol-1-yl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromoindole with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with propanoic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would likely involve large-scale bromination and acylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dioxoindolin-1-yl)propanoic acid: Lacks the bromine atom, which may affect its biological activity.
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid: Contains additional bromine atoms and a methoxyphenyl group, leading to different chemical properties.
Uniqueness
2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H8BrNO4 |
---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dioxoindol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-5(11(16)17)13-8-3-2-6(12)4-7(8)9(14)10(13)15/h2-5H,1H3,(H,16,17) |
InChI Key |
ONWCJCQHDCUIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Origin of Product |
United States |
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